molecular formula C13H15BrN4O B1396828 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine CAS No. 1228014-21-8

3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No. B1396828
Key on ui cas rn: 1228014-21-8
M. Wt: 323.19 g/mol
InChI Key: YQBWUEBSDRAFNZ-UHFFFAOYSA-N
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Patent
US08569494B2

Procedure details

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine (1 equiv), 3,4-dihydro-2H-pyran (2 equiv) and methanesulfonic acid (0.1 equiv) were combined in tetrahydrofuran, while stirring under nitrogen. The reaction was heated to 68° C. for 3.5 h. After cooling to room temperature over 1 h, triethylamine (0.4 equiv) was added and the resulting solution was stirred 10 min and then concentrated under reduced pressure. Acetonitrile was added and excess tetrahydrofuran was removed by codistillation under reduced pressure, with heating to 35° C. (twice). The resulting residue was dissolved in acetonitrile (1 volume) and water (2.25 volumes) was added. The resultant suspension was stirred 30 min. Solids were collected by filtration, washed with a solution of 20% acetonitrile in water and dried under reduced pressure. The crude product was triturated with hexanes, filtered, further washed with hexanes and dried in a vacuum oven at 35° C. to provide the desired product in 80% yield, as an off white solid. MS (ESI) m/z 324.9 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[N:4][C:5]([C:8]2[NH:12][CH:11]=[N:10][N:9]=2)=[CH:6][CH:7]=1.[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1.CS(O)(=O)=O.C(N(CC)CC)C>O1CCCC1>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][C:5]([C:8]2[N:12]=[CH:11][N:10]([CH:15]3[CH2:16][CH2:17][CH2:18][CH2:19][O:14]3)[N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C1=NN=CN1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting solution was stirred 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetonitrile was added
CUSTOM
Type
CUSTOM
Details
excess tetrahydrofuran was removed by codistillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 35° C. (twice)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in acetonitrile (1 volume)
ADDITION
Type
ADDITION
Details
water (2.25 volumes) was added
STIRRING
Type
STIRRING
Details
The resultant suspension was stirred 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
WASH
Type
WASH
Details
washed with a solution of 20% acetonitrile in water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
further washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 35° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C1=NN(C=N1)C1OCCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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